Acetylphosphate

Vue d'ensemble

Description

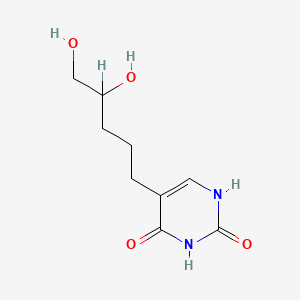

L'acétylphosphate est un composé chimique qui sert d'anhydride mixte d'acide acétique et d'acide phosphorique. Il est connu pour son rôle de phosphate d'ester à haute énergie et est impliqué dans divers processus biochimiques. L'acétylphosphate est considéré comme une monnaie énergétique primordiale et a été proposé pour catalyser des réactions analogues à celles induites par l'adénosine triphosphate (ATP) dans le métabolisme moderne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétylphosphate peut être synthétisé par réaction du phosphate inorganique avec l'anhydride acétique en solution aqueuse. Cette méthode est simple et utilise des réactifs facilement disponibles et peu coûteux . Les conditions réactionnelles impliquent généralement une température et une pression ambiantes, ce qui en fait un procédé pratique pour la synthèse en laboratoire.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'acétylphosphate ne soient pas largement documentées, la simplicité de sa synthèse suggère que des réactions aqueuses similaires pourraient être mises à l'échelle pour des applications industrielles. L'utilisation de lysats recombinants d'Escherichia coli a également été explorée pour des cascades multi-enzymatiques, qui pourraient potentiellement être adaptées à la production d'acétylphosphate .

Analyse Des Réactions Chimiques

Types de réactions : L'acétylphosphate subit diverses réactions chimiques, notamment :

Phosphorylation : L'acétylphosphate peut phosphoryler des précurseurs nucléotidiques tels que le ribose en ribose-5-phosphate et l'adénosine en adénosine monophosphate.

Acétylation : Il peut acétyler des groupes aminés, tels que le groupe amino de la glycine, en particulier à pH alcalin.

Réactifs et conditions courantes :

Réactions de phosphorylation : Généralement réalisées en solutions aqueuses à une gamme de niveaux de pH, souvent avec la présence d'ions métalliques comme le fer ferrique (Fe³⁺) pour catalyser la réaction.

Réactions d'acétylation : Ces réactions sont favorisées en conditions alcalines et impliquent le transfert du groupe acétyle de l'acétylphosphate vers la molécule cible.

Principaux produits :

Produits de phosphorylation : Ribose-5-phosphate, adénosine monophosphate et ATP.

Produits d'acétylation : Acides aminés et protéines acétylés.

4. Applications de la recherche scientifique

L'acétylphosphate a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'acétylphosphate exerce ses effets principalement grâce à sa capacité à donner des groupes phosphate et acétyle. Dans les réactions de phosphorylation, l'acétylphosphate transfère son groupe phosphate à des substrats tels que l'ADP, formant de l'ATP. Ce processus est facilité par des ions métalliques comme le fer ferrique, qui catalysent la réaction . Dans les réactions d'acétylation, l'acétylphosphate donne son groupe acétyle aux groupes aminés des protéines, ce qui conduit à des modifications post-traductionnelles qui peuvent modifier la fonction et la stabilité des protéines .

Applications De Recherche Scientifique

Acetylphosphate has a wide range of applications in scientific research:

Mécanisme D'action

Acetylphosphate exerts its effects primarily through its ability to donate phosphate and acetyl groups. In phosphorylation reactions, this compound transfers its phosphate group to substrates such as ADP, forming ATP. This process is facilitated by metal ions like ferric iron, which catalyze the reaction . In acetylation reactions, this compound donates its acetyl group to amino groups on proteins, leading to post-translational modifications that can alter protein function and stability .

Comparaison Avec Des Composés Similaires

L'acétylphosphate est unique parmi les agents phosphorylants en raison de son double rôle de donneur de phosphate et d'acétyle. Des composés similaires comprennent :

Carbamoyl phosphate : Un autre composé phosphate à haute énergie impliqué dans la synthèse de nucléotides et d'acides aminés.

Méthyl thioacétate : Proposé comme un équivalent prébiotique de l'acétylphosphate, bien qu'il soit moins stable et moins efficace pour catalyser des réactions analogues.

La stabilité et la réactivité de l'acétylphosphate en font un composé polyvalent en chimie prébiotique et en applications biochimiques modernes, le distinguant d'autres composés similaires.

Propriétés

IUPAC Name |

phosphono acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPOUNRJVLNBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207738 | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

590-54-5 | |

| Record name | Acetyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)

![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)